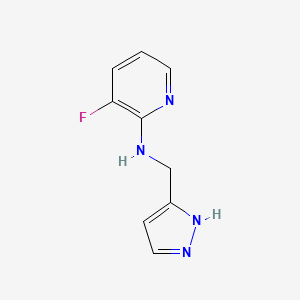

3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine

Descripción general

Descripción

3-Fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine, or FPMPA, is a synthetic compound that has been studied for its potential applications in scientific research. FPMPA has been found to have a variety of biochemical and physiological effects and has been used in a number of laboratory experiments.

Aplicaciones Científicas De Investigación

Synthesis and Structure–Activity Relationships in Anti-Mycobacterial Agents

Pyrazolo[1,5-a]pyrimidines, including compounds with structural similarity to 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine, have been studied for their potent inhibitory effects on mycobacterial ATP synthase, a crucial enzyme for the survival of Mycobacterium tuberculosis. This research highlights the design, synthesis, and structure–activity relationship studies of novel analogues, showing significant in vitro growth inhibition against M. tuberculosis, with promising pharmacological profiles for further development as anti-tuberculosis agents (Sutherland et al., 2022).

Process Development for Antibacterial Candidates

A novel oxazolidinone antibacterial candidate was developed through an environmentally benign and cost-effective synthesis route. The key intermediate, closely related to 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine, demonstrates the application of these compounds in the development of new antibacterial drugs. This process exemplifies the large-scale preparation of novel antibacterial agents with high purity, providing a foundation for future pharmaceutical manufacturing (Yang et al., 2014).

Fluorescent Sensor Development

A novel fluorescent sensor based on the pyrazolo[3,4-b]quinoline skeleton, similar in structural theme to 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine, has been developed for the detection of small inorganic cations. This research demonstrates the potential of such compounds in creating sensitive and selective sensors for analytical applications in highly polar solvents, highlighting their utility in chemical sensing technologies (Mac et al., 2010).

Catalysis and Polymerization

Research into the solvent and co-catalyst-dependent reactions of pyrazolylpyridinamine and pyrazolylpyrroleamine nickel(II) complexes, related to the structural family of 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine, has shown these compounds to be effective in catalyzing the oligomerization and polymerization of ethylene. This study opens avenues for the use of such complexes in the production of high molecular weight polyethylene and other polymers, showcasing the versatility of these compounds in catalysis and material science (Obuah et al., 2014).

Propiedades

IUPAC Name |

3-fluoro-N-(1H-pyrazol-5-ylmethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN4/c10-8-2-1-4-11-9(8)12-6-7-3-5-13-14-7/h1-5H,6H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPPLJRAAQLJEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NCC2=CC=NN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

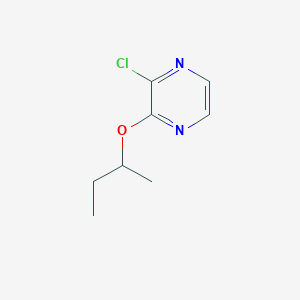

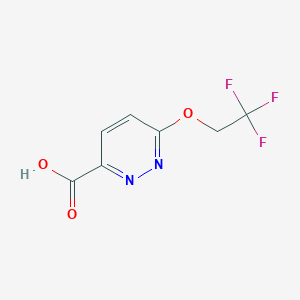

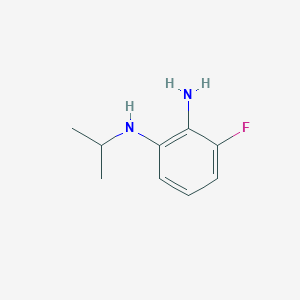

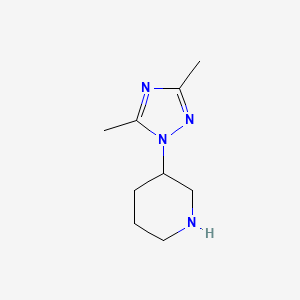

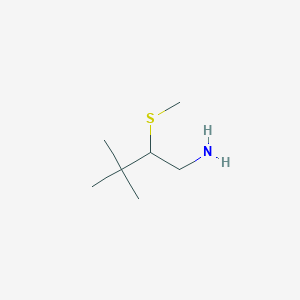

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole](/img/structure/B1443398.png)

![Acetic acid, 2-[[(3-bromophenyl)methyl]amino]-2-oxo-, ethyl ester](/img/structure/B1443409.png)

![1-[(1-Aminobutan-2-yl)oxy]-3-(trifluoromethyl)benzene](/img/structure/B1443412.png)